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molecular formula C10H20O3 B3055232 Methyl octyl carbonate CAS No. 63450-34-0

Methyl octyl carbonate

Cat. No. B3055232
M. Wt: 188.26 g/mol
InChI Key: MKSDSFWGKQOBHN-UHFFFAOYSA-N
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Patent
US04658041

Procedure details

1-Chlorooctane (37.17 g, 0.25 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n-butylphosphonium bromide (3.39 g, 0.01 mole) and N,N-dimethylformamide (200 ml) are heated to 115° C. for 24 hours. After work-up as described for Example 34, distillation gives 34.8 g (74 percent yield based on 1-chlorooctane) of methyl 1-octyl carbonate, b.p. 113° C.-114° C. (17 torr) and 1.9 g (5 percent yield based on n-octyl chloride) of di-1-octyl carbonate, b.p. 129° C.-130° C. (0.5 torr).
Quantity
37.17 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:10](=[O:15])([O:13][CH3:14])[O:11][CH3:12]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[C:10](=[O:13])([O:15][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[O:11][CH3:12].[C:10](=[O:15])([O:13][CH2:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[O:11][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
37.17 g
Type
reactant
Smiles
ClCCCCCCCC
Name
Quantity
90 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
3.39 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After work-up as described for Example 34, distillation

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.8 g
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
C(OCCCCCCCC)(OCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04658041

Procedure details

1-Chlorooctane (37.17 g, 0.25 mole), dimethyl carbonate (90.0 g, 1.0 mole), tetra-n-butylphosphonium bromide (3.39 g, 0.01 mole) and N,N-dimethylformamide (200 ml) are heated to 115° C. for 24 hours. After work-up as described for Example 34, distillation gives 34.8 g (74 percent yield based on 1-chlorooctane) of methyl 1-octyl carbonate, b.p. 113° C.-114° C. (17 torr) and 1.9 g (5 percent yield based on n-octyl chloride) of di-1-octyl carbonate, b.p. 129° C.-130° C. (0.5 torr).
Quantity
37.17 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
3.39 g
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[C:10](=[O:15])([O:13][CH3:14])[O:11][CH3:12]>[Br-].C([P+](CCCC)(CCCC)CCCC)CCC.CN(C)C=O>[C:10](=[O:13])([O:15][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9])[O:11][CH3:12].[C:10](=[O:15])([O:13][CH2:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[O:11][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
37.17 g
Type
reactant
Smiles
ClCCCCCCCC
Name
Quantity
90 g
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
3.39 g
Type
catalyst
Smiles
[Br-].C(CCC)[P+](CCCC)(CCCC)CCCC
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After work-up as described for Example 34, distillation

Outcomes

Product
Name
Type
product
Smiles
C(OC)(OCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34.8 g
YIELD: PERCENTYIELD 74%
Name
Type
product
Smiles
C(OCCCCCCCC)(OCCCCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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